N-Acetyl-S-propyl-L-cysteine
N-Acetyl-S-propyl-L-cysteine
The oxidative metabolism of 1-bromopropane
N-Acetyl-S-propyl-L-cysteine is a N-acyl-L-amino acid.
N-Acetyl-S-propyl-L-cysteine is a N-acyl-L-amino acid.
Brand Name:
Vulcanchem
CAS No.:
14402-54-1
VCID:
VC20808981
InChI:
InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1
SMILES:
CCCSCC(C(=O)O)NC(=O)C
Molecular Formula:
C8H15NO3S
Molecular Weight:
205.28 g/mol
N-Acetyl-S-propyl-L-cysteine
CAS No.: 14402-54-1
Cat. No.: VC20808981
Molecular Formula: C8H15NO3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The oxidative metabolism of 1-bromopropane N-Acetyl-S-propyl-L-cysteine is a N-acyl-L-amino acid. |
|---|---|
| CAS No. | 14402-54-1 |
| Molecular Formula | C8H15NO3S |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-propylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
| Standard InChI Key | PSOKBYBSKZWNMI-ZETCQYMHSA-N |
| Isomeric SMILES | CCCSC[C@@H](C(=O)O)NC(=O)C |
| SMILES | CCCSCC(C(=O)O)NC(=O)C |
| Canonical SMILES | CCCSCC(C(=O)O)NC(=O)C |
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